molecular formula C20H19ClN6O4 B2868668 3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396806-63-5

3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No. B2868668
CAS RN: 1396806-63-5
M. Wt: 442.86
InChI Key: REJKCDYPTUYEBN-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H19ClN6O4 and its molecular weight is 442.86. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Characterization :

  • A Convenient Synthetic Method and Spectral Characterization of new compounds, including detailed synthesis pathways and spectral analyses, highlights the creation of molecules with potential pharmacological activities. The study by Zaki, Radwan, and El-Dean (2017) demonstrates this approach by discussing the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their derivatives, providing a foundation for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).

  • Synthesis of Some New Tetrahydrobenzo[b]thiophene Derivatives underlines the utility of microwave irradiation in accelerating chemical reactions, offering an efficient pathway to novel compounds with potential applications in drug development and materials science. Abdalha et al. (2011) explored this technique, showcasing its applicability in the synthesis of carboxamide derivatives and pyrimidine derivatives (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

  • Synthesis, Crystal Structure and Antitumour Activity studies, such as the one conducted by Ji et al. (2018), illustrate the integration of structural analysis with biological activity screening. The synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide and its antitumor properties against specific cancer cell lines exemplify the potential of structurally novel compounds in therapeutic applications (Ji et al., 2018).

properties

IUPAC Name

3-chloro-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O4/c21-15-3-1-2-14(12-15)19(29)22-16-4-6-17(7-5-16)27-20(30)26(23-24-27)13-18(28)25-8-10-31-11-9-25/h1-7,12H,8-11,13H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJKCDYPTUYEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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